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molecular formula C8H5F3N2O B8404740 4-(2,2,2-Trifluoro-1-hydroxyethyl)picolinonitrile

4-(2,2,2-Trifluoro-1-hydroxyethyl)picolinonitrile

Cat. No. B8404740
M. Wt: 202.13 g/mol
InChI Key: KRZMIHNVIFYJHB-UHFFFAOYSA-N
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Patent
US08318776B2

Procedure details

To 40 ml of tetrahydrofuran was added 12 g of 4-[2,2,2-trifluoro-1-(triethylsilyloxy)ethyl]pyridine-2-carbonitrile, and 15 ml of tetrabutylammonium fluoride (1M tetrahydrofuran solution) was added at 0° C. After the mixture was stirred at room temperature for 5 hours, water was added to the reaction solution, the resultant solution was extracted with ethyl acetate three times, and the organic layers were combined, dried with anhydrous magnesium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 5.6 g of 4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carbonitrile.
Quantity
40 mL
Type
reactant
Reaction Step One
Name
4-[2,2,2-trifluoro-1-(triethylsilyloxy)ethyl]pyridine-2-carbonitrile
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCCC1.[F:6][C:7]([F:26])([F:25])[CH:8]([C:17]1[CH:22]=[CH:21][N:20]=[C:19]([C:23]#[N:24])[CH:18]=1)[O:9][Si](CC)(CC)CC.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O>[F:26][C:7]([F:6])([F:25])[CH:8]([C:17]1[CH:22]=[CH:21][N:20]=[C:19]([C:23]#[N:24])[CH:18]=1)[OH:9] |f:2.3|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCCC1
Name
4-[2,2,2-trifluoro-1-(triethylsilyloxy)ethyl]pyridine-2-carbonitrile
Quantity
12 g
Type
reactant
Smiles
FC(C(O[Si](CC)(CC)CC)C1=CC(=NC=C1)C#N)(F)F
Name
Quantity
15 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0° C
EXTRACTION
Type
EXTRACTION
Details
the resultant solution was extracted with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(C(O)C1=CC(=NC=C1)C#N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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